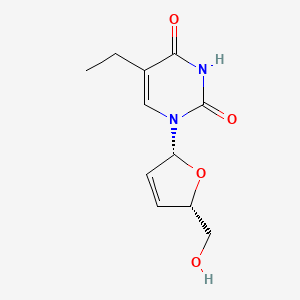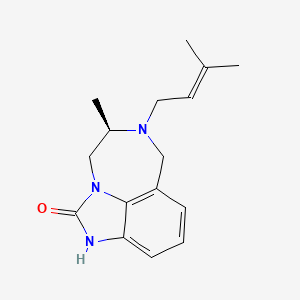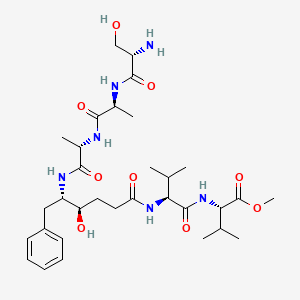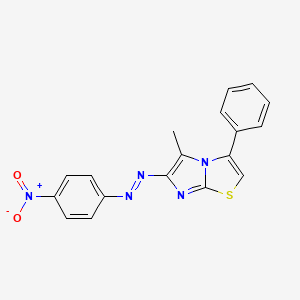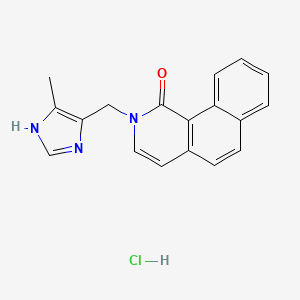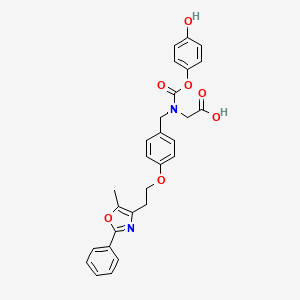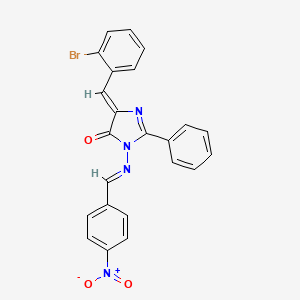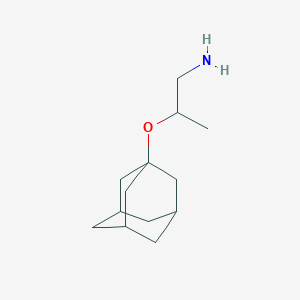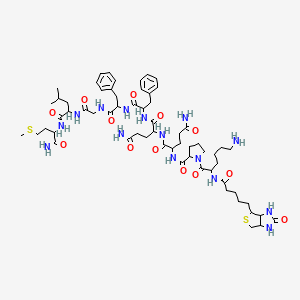
Uridine, 2',3'-didehydro-2',3'-dideoxy-5-iodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine, 2’,3’-didehydro-2’,3’-dideoxy-5-iodo- is a modified nucleoside analog. It is structurally derived from uridine, a naturally occurring nucleoside, by the removal of two hydroxyl groups and the addition of an iodine atom at the 5-position. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential antiviral properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of uridine, 2’,3’-didehydro-2’,3’-dideoxy-5-iodo- typically involves the radical deoxygenation of ribonucleosides. One common method includes the use of xanthate intermediates. The process begins with the formation of 2’,3’-bisxanthate ribonucleosides, followed by radical deoxygenation using tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) as reagents . This method is preferred due to its efficiency and the use of environmentally friendly reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The process is optimized to minimize waste and reduce the use of hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Uridine, 2’,3’-didehydro-2’,3’-dideoxy-5-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions include various substituted uridine derivatives, which can have different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
Uridine, 2’,3’-didehydro-2’,3’-dideoxy-5-iodo- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential to inhibit viral replication, making it a candidate for antiviral drug development.
Medicine: Research is ongoing to explore its efficacy in treating viral infections such as HIV and hepatitis.
Industry: It is used in the production of nucleoside analogs for pharmaceutical applications.
Wirkmechanismus
The mechanism of action of uridine, 2’,3’-didehydro-2’,3’-dideoxy-5-iodo- involves its incorporation into viral DNA or RNA, leading to chain termination. This prevents the virus from replicating. The compound targets viral reverse transcriptase enzymes, which are crucial for the replication of many viruses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’,3’-Dideoxyuridine: Lacks the iodine atom but has similar antiviral properties.
2’,3’-Didehydro-2’,3’-dideoxycytidine: Another nucleoside analog with antiviral activity.
2’,3’-Didehydro-2’,3’-dideoxythymidine: Known for its use in HIV treatment.
Uniqueness
Uridine, 2’,3’-didehydro-2’,3’-dideoxy-5-iodo- is unique due to the presence of the iodine atom, which enhances its ability to inhibit viral replication. This modification can lead to improved efficacy and reduced resistance compared to other nucleoside analogs.
Eigenschaften
CAS-Nummer |
144989-72-0 |
|---|---|
Molekularformel |
C9H9IN2O4 |
Molekulargewicht |
336.08 g/mol |
IUPAC-Name |
1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C9H9IN2O4/c10-6-3-12(9(15)11-8(6)14)7-2-1-5(4-13)16-7/h1-3,5,7,13H,4H2,(H,11,14,15)/t5-,7+/m0/s1 |
InChI-Schlüssel |
NMXNXIYEWKFGMD-CAHLUQPWSA-N |
Isomerische SMILES |
C1=C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)I |
Kanonische SMILES |
C1=CC(OC1CO)N2C=C(C(=O)NC2=O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


